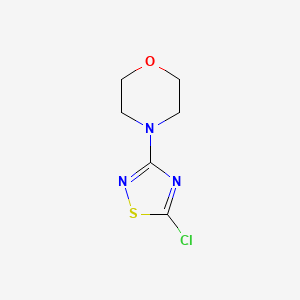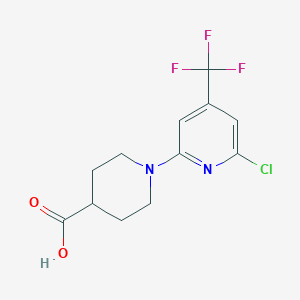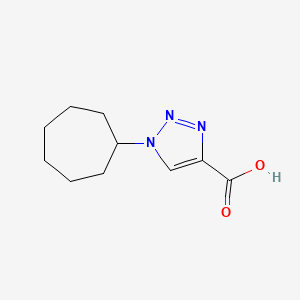![molecular formula C20H21ClFNO3S B1425194 Acetato de 5-(5-cloro-1-(2-fluorofenil)-2-oxopentil)-4,5,6,7-tetrahidrotieno[3,2-c]piridin-2-ilo CAS No. 1056459-37-0](/img/structure/B1425194.png)
Acetato de 5-(5-cloro-1-(2-fluorofenil)-2-oxopentil)-4,5,6,7-tetrahidrotieno[3,2-c]piridin-2-ilo
Descripción general
Descripción
5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate is a useful research compound. Its molecular formula is C20H21ClFNO3S and its molecular weight is 409.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Anticancerígenas
El andamiaje de alcaloide de diazina, que es parte de la estructura del compuesto, es conocido por su amplia gama de aplicaciones farmacológicas, incluyendo propiedades anticancerígenas. Se ha reportado que las diazinas exhiben actividad contra varios cánceres, actuando como antimetabolitos e inhibidores de la tirosina cinasa . La estructura del compuesto podría explorarse para su potencial eficacia en la inhibición del crecimiento y proliferación de células cancerosas.
Actividades Antimicrobianas y Antifúngicas
Se ha reportado que los derivados de pirimidina, que comparten similitudes estructurales con el compuesto en cuestión, poseen actividades antimicrobianas y antifúngicas . Esto sugiere que el compuesto podría investigarse para su posible uso en el desarrollo de nuevos agentes antimicrobianos para combatir cepas resistentes de bacterias y hongos.
Terapéutica Cardiovascular
Las características estructurales del compuesto sugieren posibles aplicaciones en la terapéutica cardiovascular. Los fármacos basados en pirimidina se han utilizado para tratar afecciones como la hipertensión y la enfermedad coronaria . La investigación sobre este compuesto podría centrarse en su capacidad para actuar como agente cardiovascular, posiblemente ofreciendo nuevos tratamientos para dolencias relacionadas con el corazón.
Neuroprotección y Terapias Oculares
Dada la complejidad estructural del compuesto, puede tener aplicaciones en la neuroprotección y las terapias oculares. Se ha encontrado que los derivados de pirimidina ofrecen relajación vascular para la arteria ciliar ocular y neuroprotección para las células ganglionares de la retina . Este compuesto podría investigarse por su potencial para proteger las neuronas y tratar enfermedades oculares.
Tratamientos Antidiabéticos y de Trastornos Metabólicos
El compuesto podría explorarse por su posible papel en el tratamiento de trastornos metabólicos, incluida la diabetes. Los derivados de pirimidina se han utilizado como inhibidores de la DPP-IV y en el tratamiento de la diabetes . La investigación podría dirigirse a comprender cómo este compuesto afecta el metabolismo de la glucosa y la regulación de la insulina.
Efectos Antiinflamatorios y Analgésicos
La estructura del compuesto es indicativa de posibles efectos antiinflamatorios y analgésicos. Se sabe que los derivados de pirimidina exhiben estas actividades, lo que sugiere que el compuesto podría estudiarse por su potencial para reducir la inflamación y aliviar el dolor .
Mecanismo De Acción
Target of Action
The primary target of this compound is the proton pump (H+, K+ –ATPase) . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .
Mode of Action
The compound acts as a potassium competitive acid blocker (P-CAB) . It competes with potassium ions for binding to the proton pump, thereby inhibiting the pump’s activity . This inhibition prevents the exchange of potassium ions with hydrogen ions inside the parietal cells, effectively reducing the production of gastric acid .
Biochemical Pathways
The compound’s action primarily affects the gastric acid secretion pathway . By inhibiting the proton pump, it disrupts the final step of this pathway, which is the exchange of potassium ions with hydrogen ions. This disruption leads to a decrease in the production and secretion of gastric acid .
Result of Action
The primary result of the compound’s action is a strong and sustained reduction in gastric acid secretion . This makes it potentially useful for treating conditions related to excess gastric acid, such as gastroesophageal reflux disease (GERD) and peptic ulcer disease .
Propiedades
IUPAC Name |
[5-[5-chloro-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFNO3S/c1-13(24)26-19-11-14-12-23(10-8-18(14)27-19)20(17(25)7-4-9-21)15-5-2-3-6-16(15)22/h2-3,5-6,11,20H,4,7-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRQUTSPQINSKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056459-37-0 | |
| Record name | DE(cyclopropyl)-chlorobutyryl prasugrel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1056459370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DE(CYCLOPROPYL)-CHLOROBUTYRYL PRASUGREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHG6UF3TXO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


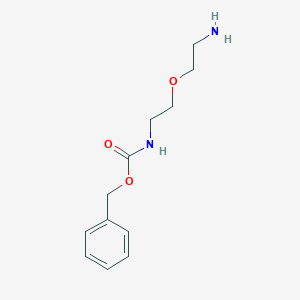
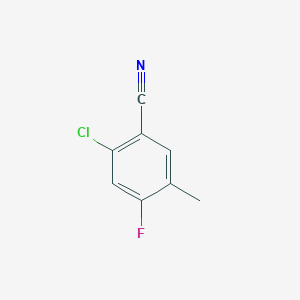
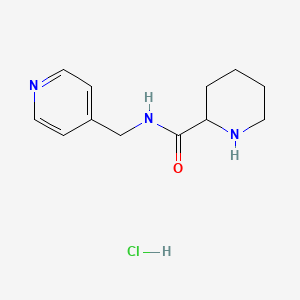

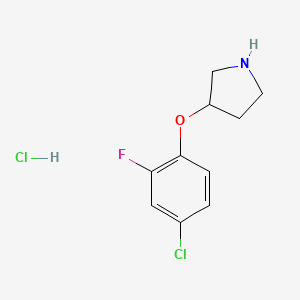
![N'-[2-(4-CHLOROPHENYL)-1-(2,2,2-TRIFLUOROETHYLAMINO)ETHYLIDENE]HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER](/img/structure/B1425122.png)
